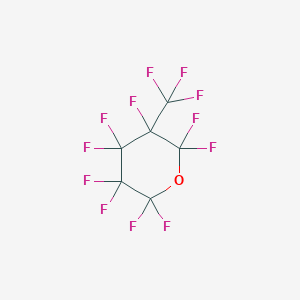![molecular formula C20H18O3S B14587401 Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-88-0](/img/structure/B14587401.png)
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound is notable for its complex structure, which includes a phenylsulfonyl group and a methyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with phenylsulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate. This intermediate is then subjected to further reactions to introduce the phenyl group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Sulfides and other reduced derivatives.
Substitution: Nitro, halo, and other substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfonyl group can interact with nucleophiles, leading to various biochemical effects. These interactions can modulate cellular pathways and result in the compound’s observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-methyl-2-nitro-: Similar structure but with a nitro group instead of a sulfonyl group.
Phenol, 4-methyl-2-(1-piperidinylmethyl)-: Contains a piperidinylmethyl group instead of a phenylsulfonyl group.
Phenol, 4-[2-(methylamino)ethyl]-: Features a methylaminoethyl group in place of the phenylsulfonyl group.
Uniqueness
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- is unique due to the presence of both a phenylsulfonyl group and a methyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61563-88-0 |
|---|---|
Molekularformel |
C20H18O3S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-[benzenesulfonyl(phenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C20H18O3S/c1-15-12-13-19(21)18(14-15)20(16-8-4-2-5-9-16)24(22,23)17-10-6-3-7-11-17/h2-14,20-21H,1H3 |
InChI-Schlüssel |
KHBOTRNIIDVMRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)
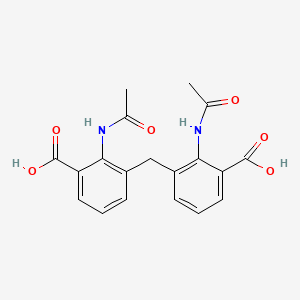
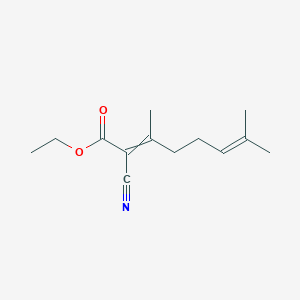
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
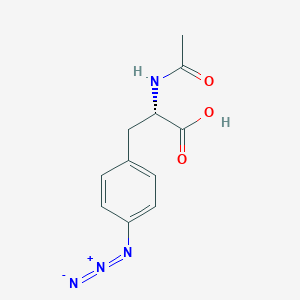
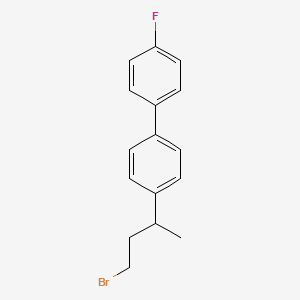
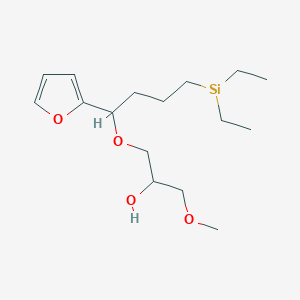
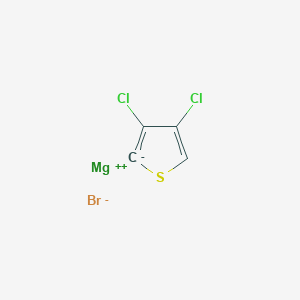
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)

![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
